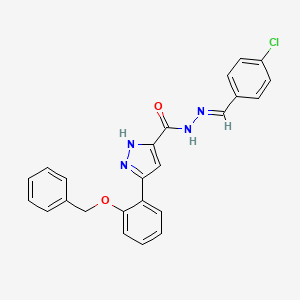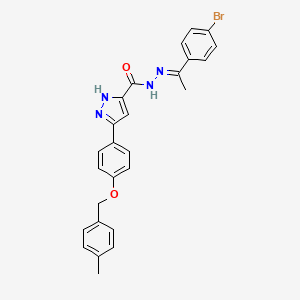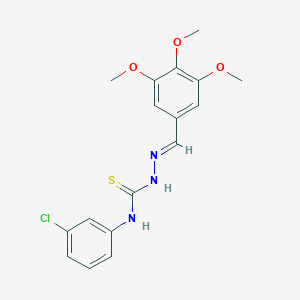
3,4,5-Trimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is an organic compound with the molecular formula C17H18ClN3O3S It is a derivative of thiosemicarbazone, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 3,4,5-Trimethoxybenzaldehyde with 3-chlorophenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The thiosemicarbazone moiety can be reduced to the corresponding amine.
Substitution: The methoxy groups on the benzaldehyde ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-Trimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study the interactions of thiosemicarbazones with biological macromolecules.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis in rapidly dividing cells. This inhibition leads to the suppression of cancer cell growth. The compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 3,4,5-Trimethoxybenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- 3,4,5-Trimethoxybenzaldehyde N-phenylthiosemicarbazone
Uniqueness
3,4,5-Trimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of the 3-chlorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to different biological activities compared to its analogs.
Properties
CAS No. |
765271-28-1 |
|---|---|
Molecular Formula |
C17H18ClN3O3S |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H18ClN3O3S/c1-22-14-7-11(8-15(23-2)16(14)24-3)10-19-21-17(25)20-13-6-4-5-12(18)9-13/h4-10H,1-3H3,(H2,20,21,25)/b19-10+ |
InChI Key |
FNFVTXDPFFNNHU-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


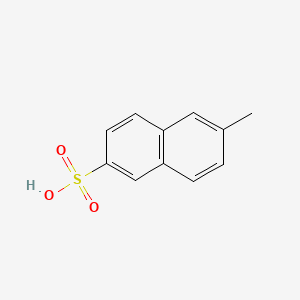
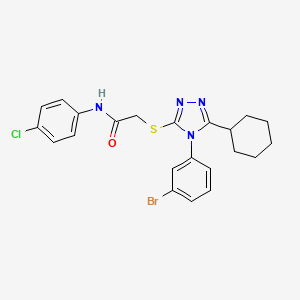
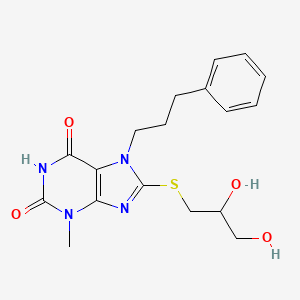
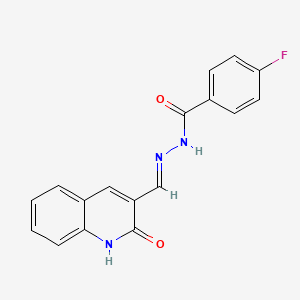
![5-(2,4-dichlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082916.png)
![2-ethoxy-4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B15082929.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15082948.png)
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082956.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15082960.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide](/img/structure/B15082961.png)
![2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B15082962.png)
